

# 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Fluoro-3-(trifluoromethyl)phenyl  
isocyanate

Cat. No.: B139505

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An In-Depth Technical Guide to **4-Fluoro-3-(trifluoromethyl)phenyl Isocyanate**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. The unique electronic properties of fluorine and trifluoromethyl (CF<sub>3</sub>) groups can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall biological activity.[1] **4-Fluoro-3-(trifluoromethyl)phenyl isocyanate** stands out as a pivotal reagent in this context. Its dual-functionalized aromatic ring, featuring both a fluorine and a trifluoromethyl substituent, combined with the highly reactive isocyanate group, makes it a versatile and powerful building block for constructing complex molecular architectures.

This guide provides an in-depth exploration of **4-Fluoro-3-(trifluoromethyl)phenyl isocyanate**, moving beyond a simple datasheet to offer expert insights into its properties, synthesis, reactivity, and applications. It is designed to equip researchers and drug development professionals with the technical understanding and practical knowledge required to effectively and safely utilize this compound in their research endeavors.

## Physicochemical Properties and Structural Analysis

The utility of **4-Fluoro-3-(trifluoromethyl)phenyl isocyanate** stems directly from its distinct chemical properties. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly influences the reactivity of the isocyanate moiety, making it a highly electrophilic and valuable synthon.

## Core Data Summary

A summary of the key quantitative data for **4-Fluoro-3-(trifluoromethyl)phenyl isocyanate** is presented below for quick reference.

Property	Value	Source
Molecular Weight	205.11 g/mol	
Chemical Formula	C <sub>8</sub> H <sub>3</sub> F <sub>4</sub> NO	
Linear Formula	FC <sub>6</sub> H <sub>3</sub> (CF <sub>3</sub> )NCO	
CAS Number	139057-86-6	
Boiling Point	48 °C @ 1 mmHg	
Density	1.44 g/mL at 25 °C	
Refractive Index (n <sub>20/D</sub> )	1.461	
Flash Point	80 °C (176 °F) - closed cup	
SMILES String	Fc1ccc(cc1C(F)(F)F)N=C=O	
InChI Key	OPPYFFRLKJUEOS- UHFFFAOYSA-N	

## Structural Elucidation and Analytical Characterization

Verifying the identity and purity of **4-Fluoro-3-(trifluoromethyl)phenyl isocyanate** is critical before its use in any synthetic protocol. Standard analytical techniques provide a definitive fingerprint of the molecule.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The proton NMR spectrum will show complex multiplets in the aromatic region (typically  $\delta$  7.0-8.0 ppm), characteristic of the three protons on the substituted phenyl ring.
- $^{19}\text{F}$  NMR: This is a crucial technique for fluorinated compounds. The spectrum will display two distinct signals: one for the aromatic fluorine and another for the trifluoromethyl group, with characteristic chemical shifts and coupling patterns.
- $^{13}\text{C}$  NMR: The carbon spectrum will show signals for the aromatic carbons, the trifluoromethyl carbon, and the highly deshielded isocyanate carbon ( $\text{N}=\text{C}=\text{O}$ ), typically appearing above  $\delta$  120 ppm.
- Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum is a very strong, sharp absorption band in the region of  $2250\text{-}2275\text{ cm}^{-1}$ . This band is characteristic of the asymmetric stretching vibration of the isocyanate ( $\text{N}=\text{C}=\text{O}$ ) group. Additional bands corresponding to C-F and C=C aromatic stretching will also be present.<sup>[2]</sup>
- Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for assessing purity. The electron ionization (EI) mass spectrum will show the molecular ion peak ( $\text{M}^+$ ) at  $m/z$  205, along with characteristic fragmentation patterns resulting from the loss of CO, F, or  $\text{CF}_3$  groups.<sup>[2]</sup>

## Synthesis and Reaction Chemistry

Understanding the synthesis of **4-Fluoro-3-(trifluoromethyl)phenyl isocyanate** provides insight into potential impurities and handling considerations. The most common laboratory-scale synthesis involves the phosgenation of the corresponding aniline precursor.

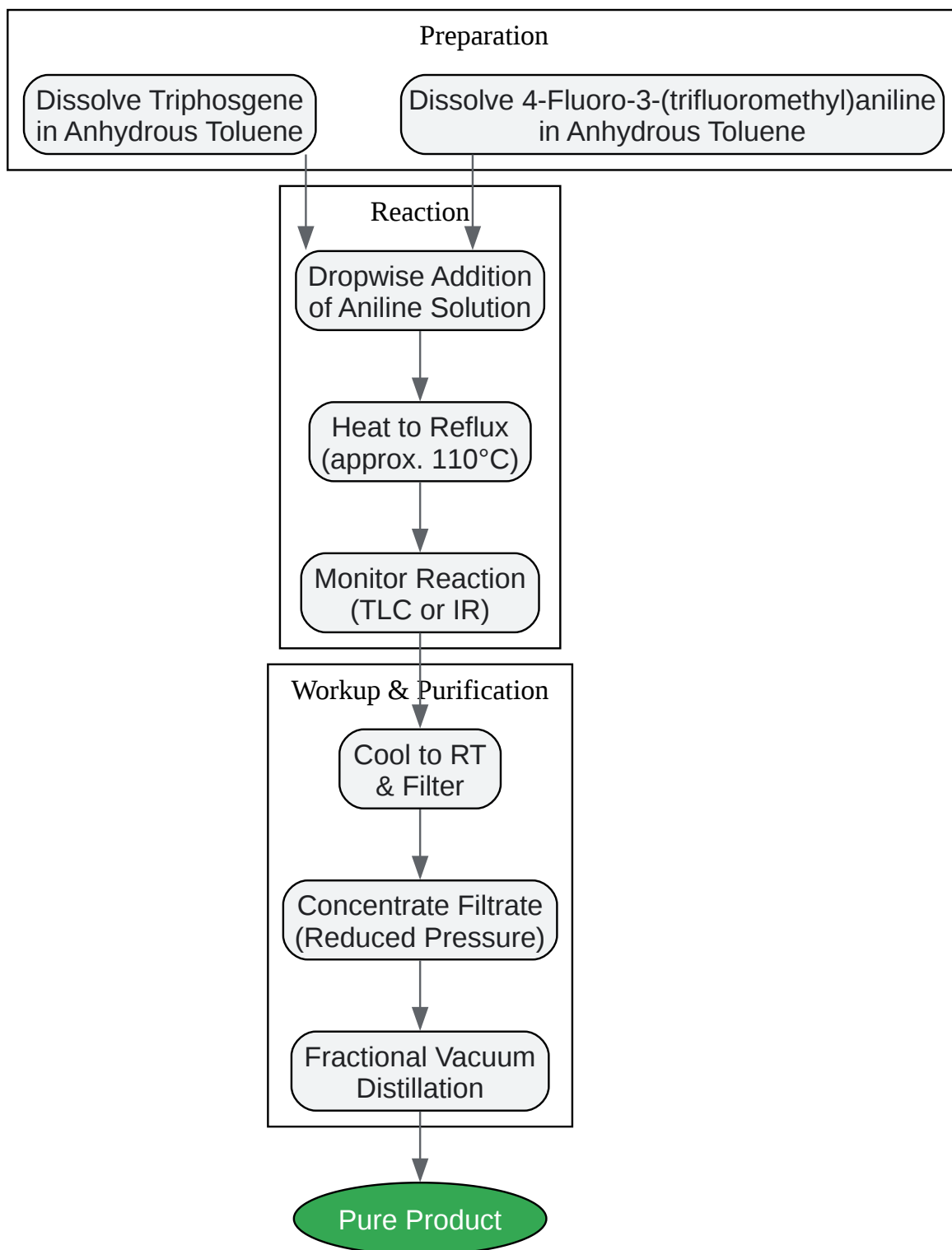
### Experimental Protocol: Synthesis from 4-Fluoro-3-(trifluoromethyl)aniline

This protocol describes a common method using triphosgene, a safer solid substitute for phosgene gas. The causality behind using triphosgene is its ability to generate phosgene in situ, minimizing the hazards associated with handling highly toxic gaseous reagents.

Step-by-Step Methodology:

- **Inert Atmosphere Setup:** Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet. Maintaining an inert atmosphere is critical as isocyanates can react with moisture.
- **Reagent Preparation:** In the flask, dissolve triphosgene (0.4 equivalents) in anhydrous toluene.
- **Aniline Addition:** Separately, dissolve 4-Fluoro-3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous toluene. Transfer this solution to the dropping funnel.
- **Controlled Reaction:** Add the aniline solution dropwise to the stirred triphosgene solution at room temperature. The dropwise addition is crucial to control the exotherm and the in situ concentration of phosgene.
- **Reaction Progression:** After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110 °C). The reaction progress can be monitored by thin-layer chromatography (TLC) or IR spectroscopy (watching for the disappearance of the N-H stretches of the starting aniline and the appearance of the N=C=O stretch of the product).
- **Workup and Isolation:** Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solid byproducts (e.g., amine hydrochloride salts).
- **Purification:** Carefully concentrate the filtrate under reduced pressure. The crude product is then purified by fractional vacuum distillation to yield pure **4-Fluoro-3-(trifluoromethyl)phenyl isocyanate**.<sup>[3][4]</sup>

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **4-Fluoro-3-(trifluoromethyl)phenyl isocyanate**.

## Core Reactivity

The isocyanate group ( $\text{-N=C=O}$ ) is a powerful electrophile that readily reacts with nucleophiles. This reactivity is the foundation of its utility as a chemical building block. The primary reactions include:

- Reaction with Alcohols: Forms carbamates (urethanes).
- Reaction with Amines: Forms ureas.
- Reaction with Water: Forms an unstable carbamic acid, which decarboxylates to yield the corresponding aniline. This highlights the importance of using anhydrous conditions during synthesis and handling.

## Applications in Drug Discovery and Development

**4-Fluoro-3-(trifluoromethyl)phenyl isocyanate** is not just a laboratory curiosity; it is a validated intermediate in the synthesis of high-value pharmaceutical agents. The strategic placement of its functional groups provides medicinal chemists with a tool to fine-tune molecular properties.

### Case Study: Synthesis of MCH Receptor-1 Antagonists

This reagent has been instrumental in the development of novel therapeutics. For example, it is a key building block in the synthesis of bicyclo[3.1.0]hexyl ureas, which have been investigated as potent and orally efficacious melanin-concentrating hormone (MCH) receptor-1 antagonists for the treatment of obesity. In this context, the isocyanate reacts with a complex amine to form the critical urea linkage that defines the pharmacophore.

## The Role of Fluorine and $\text{CF}_3$ in Medicinal Chemistry

- Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with C-F can block oxidative metabolism at that position, increasing the drug's half-life.
- Enhanced Binding Affinity: The trifluoromethyl group is highly lipophilic and a strong electron-withdrawing group. It can participate in favorable interactions with protein targets, such as dipole-dipole or hydrophobic interactions, thereby enhancing binding affinity and potency.<sup>[5]</sup>

- **Modulation of pKa:** The presence of these groups can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's solubility and cell permeability.

The use of this reagent is exemplified in the synthesis of multi-kinase inhibitors like Sorafenib, where the structurally related 4-chloro-3-(trifluoromethyl)phenyl isocyanate is used to form a key urea bond, demonstrating the power of this compound class in oncology drug development.<sup>[1][6]</sup>

## Safety, Handling, and Storage

Given its reactivity and toxicity, strict adherence to safety protocols is mandatory when working with **4-Fluoro-3-(trifluoromethyl)phenyl isocyanate**.

## Hazard Profile

The compound is classified with multiple hazards. The table below summarizes its GHS classifications.

Hazard Code	Description
H302 + H312 + H332	Harmful if swallowed, in contact with skin, or if inhaled
H315	Causes skin irritation
H317	May cause an allergic skin reaction
H319	Causes serious eye irritation
H334	May cause allergy or asthma symptoms or breathing difficulties if inhaled
H335	May cause respiratory irritation
(Source: Sigma-Aldrich)	

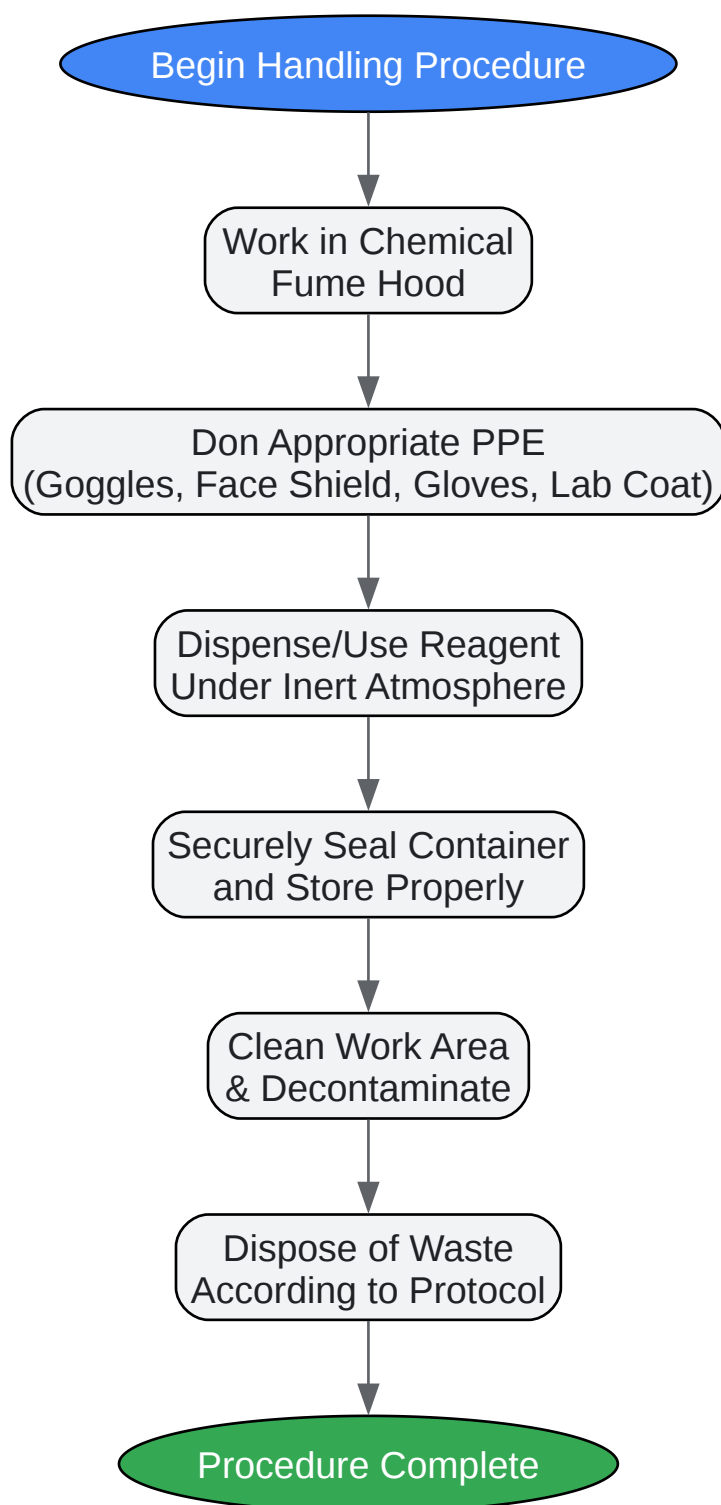
## Protocol for Safe Handling and Storage

This self-validating protocol ensures that risks are minimized at each step.

- **Engineering Controls:** Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.<sup>[7]</sup> Facilities should be equipped with an eyewash station and a safety shower.
- **Personal Protective Equipment (PPE):**
  - **Eye/Face Protection:** Wear chemical safety goggles and a face shield.
  - **Skin Protection:** Wear nitrile or neoprene gloves and a chemically resistant lab coat. Ensure gloves are inspected before use and changed frequently.
  - **Respiratory Protection:** For operations with a higher risk of exposure (e.g., spills, distillation), use a full-face respirator with a combination filter suitable for organic vapors and isocyanates (e.g., type ABEK).
- **Storage:** Store the container tightly sealed in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.<sup>[7][8]</sup> The container should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.<sup>[8]</sup>
- **Spill Management:** In case of a spill, evacuate the area. Absorb the spill with an inert, non-combustible material like vermiculite or sand.<sup>[7]</sup> Place the contaminated material in a suitable, labeled container for disposal. Do not use water.
- **Waste Disposal:** Dispose of waste in accordance with all local, state, and federal regulations. Isocyanate waste often requires neutralization before disposal.

## Safe Handling Workflow Diagram





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Caption: A logical workflow for the safe handling of reactive isocyanates.

## Conclusion

**4-Fluoro-3-(trifluoromethyl)phenyl isocyanate** is a high-value reagent that serves as a critical link between fundamental fluorine chemistry and applied drug discovery. Its unique electronic and structural features enable the synthesis of novel compounds with potentially enhanced pharmacological profiles. By understanding its physicochemical properties, synthetic routes, reactivity, and handling requirements, researchers can confidently and safely leverage this powerful building block to drive innovation in medicine and materials science.

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- To cite this document: BenchChem. [4-Fluoro-3-(trifluoromethyl)phenyl isocyanate molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139505#4-fluoro-3-trifluoromethyl-phenyl-isocyanate-molecular-weight>]

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